molecular formula C6H11ClO3S B13226441 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride

1-(Oxolan-2-yl)ethane-1-sulfonyl chloride

Cat. No.: B13226441
M. Wt: 198.67 g/mol
InChI Key: XDVPDMBKJOEPLG-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an oxolane ring and a sulfonyl chloride group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of oxolane derivatives with sulfonyl chloride reagents. One common method is the reaction of 2-(oxolan-2-yl)ethanol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

C4H7OCH2CH2OH+SOCl2C4H7OCH2CH2SO2Cl+HCl+SO2\text{C}_4\text{H}_7\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_4\text{H}_7\text{OCH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2 C4​H7​OCH2​CH2​OH+SOCl2​→C4​H7​OCH2​CH2​SO2​Cl+HCl+SO2​

This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the oxolane ring can lead to the formation of sulfonyl oxides and other oxidized derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

Scientific Research Applications

1-(Oxolan-2-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles, leading to the formation of various sulfonyl derivatives. The oxolane ring provides stability to the molecule and can participate in ring-opening reactions under certain conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxolan-3-yl)ethane-1-sulfonyl chloride: Similar structure but with the oxolane ring attached at a different position.

    2,2,2-Trifluoro-1-(oxolan-2-yl)ethane-1-sulfonyl chloride: Contains trifluoromethyl group, which imparts different chemical properties.

Uniqueness

1-(Oxolan-2-yl)ethane-1-sulfonyl chloride is unique due to its specific structural arrangement, which combines the stability of the oxolane ring with the reactivity of the sulfonyl chloride group. This combination makes it a valuable reagent in various chemical transformations and applications.

Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

1-(oxolan-2-yl)ethanesulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-5(11(7,8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3

InChI Key

XDVPDMBKJOEPLG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)S(=O)(=O)Cl

Origin of Product

United States

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